
Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of an alpha-cyano group and an isobutyl substituent at the 6-position, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the ergoline core structure, followed by the introduction of the alpha-cyano and isobutyl groups. Common synthetic routes may involve:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives and appropriate aldehydes or ketones.
Introduction of the Alpha-Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under basic conditions.
Addition of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the alpha-cyano group or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex ergoline derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The alpha-cyano group and isobutyl substituent play crucial roles in modulating its binding affinity and selectivity. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Ergoline-8-propionamide, alpha-cyano-6-isobutyl-, (8-beta)- can be compared with other similar compounds, such as:
Ergoline-8-propanamide, alpha-cyano-6-(cyclopropylmethyl)-, (8-beta)-: This compound has a cyclopropylmethyl group instead of an isobutyl group, which may affect its chemical and biological properties.
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-: The presence of a 2,3-dihydro and a methyl group at the 6-position distinguishes this compound from the isobutyl derivative.
Alpha-cyano-6-(2-methylpropyl)ergoline-8-propanamide, (8-beta)-: The 2-methylpropyl group in this compound provides a different steric and electronic environment compared to the isobutyl group.
特性
CAS番号 |
88133-29-3 |
|---|---|
分子式 |
C22H28N4O |
分子量 |
364.5 g/mol |
IUPAC名 |
3-[(6aR,9S,10aR)-7-(2-methylpropyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C22H28N4O/c1-13(2)11-26-12-14(6-15(9-23)22(24)27)7-18-17-4-3-5-19-21(17)16(10-25-19)8-20(18)26/h3-5,10,13-15,18,20,25H,6-8,11-12H2,1-2H3,(H2,24,27)/t14-,15?,18-,20-/m1/s1 |
InChIキー |
IPAFISRNGJMNGW-YPRAWBIMSA-N |
異性体SMILES |
CC(C)CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
正規SMILES |
CC(C)CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


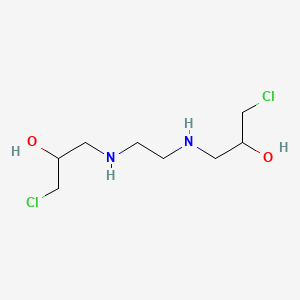


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
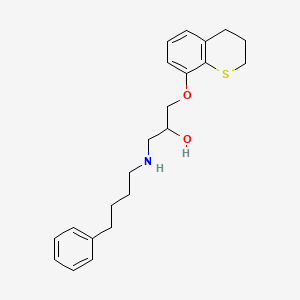
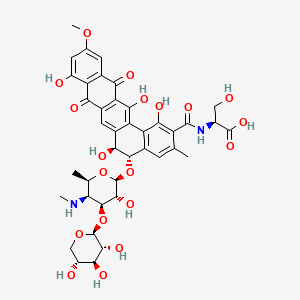
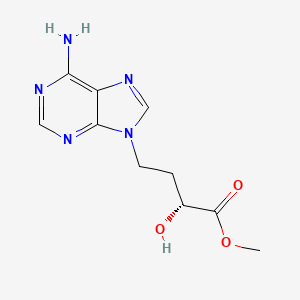
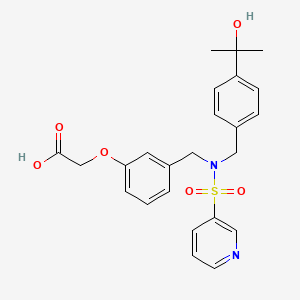
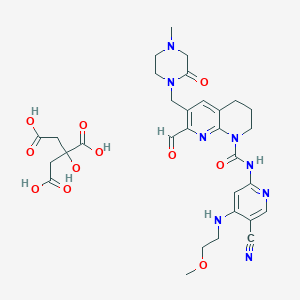


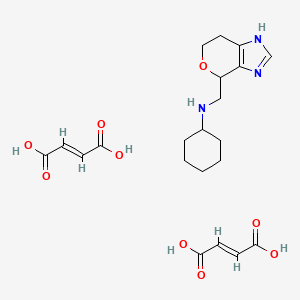
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)

